DCPDG Ammonium Salt

Descripción general

Descripción

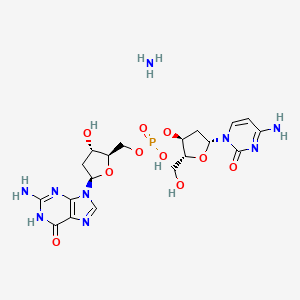

DCPDG Ammonium Salt is a useful research compound. Its molecular formula is C19H28N9O10P and its molecular weight is 573.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

DCPDG Ammonium Salt, like other quaternary ammonium salts, primarily targets the cellular membranes of microorganisms . The hydrophilic part of the compound, the ammonium cation, interacts with the cellular membrane, which plays a crucial role in the compound’s antimicrobial activity .

Mode of Action

The interaction of this compound with its targets involves a disruption of the cellular membrane of the microorganisms . This disruption can lead to changes in the cell’s functionality and ultimately result in cell death . The compound’s mode of action is largely dependent on its molecular structure, which allows it to effectively interact with the cellular membrane .

Biochemical Pathways

It is known that quaternary ammonium salts can disrupt polyamine homeostasis . This disruption can lead to a variety of downstream effects, including reduced tolerance to certain environmental conditions .

Pharmacokinetics

It is known that quaternary ammonium salts are generally administered via oral, intravenous, intra-muscular, topical, inhalational, and intranasal routes . The compound’s bioavailability would be influenced by these ADME properties.

Result of Action

The primary result of this compound’s action is the death of targeted microorganisms . This is achieved through the disruption of the cellular membrane, leading to changes in cell functionality . The compound’s antimicrobial activity makes it effective against a variety of microorganisms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity can be affected by the presence of other substances in the environment . Additionally, the compound’s stability may be influenced by factors such as temperature and pH .

Análisis Bioquímico

Biochemical Properties

DCPDG Ammonium Salt plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutamine synthetase and glutamate dehydrogenase, which are essential for ammonium assimilation in cells . These interactions help maintain cellular ammonium levels below toxicity thresholds, thereby supporting cellular homeostasis.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, high concentrations of this compound can lead to the activation of ammonium assimilation enzymes, which helps mitigate ammonium toxicity . This compound also impacts the synthesis of proteins, lipids, and other cellular components, thereby influencing overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, this compound has been shown to interact with ammonium transporters, facilitating the export of ammonium from cells . This interaction is crucial for maintaining cellular ammonium balance and preventing toxicity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to adaptive changes in cellular processes, such as increased expression of ammonium assimilation enzymes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can promote cellular growth and function by supporting ammonium assimilation. At high doses, it may cause toxicity and adverse effects, such as disruption of cellular homeostasis and inhibition of critical metabolic pathways . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to ammonium assimilation and detoxification. It interacts with enzymes such as glutamine synthetase and glutamate dehydrogenase, which incorporate ammonium into amino acids . These interactions help regulate metabolic flux and maintain cellular ammonium levels within safe limits.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound within tissues is crucial for its biochemical efficacy and overall impact on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which influence its activity and function. It is often localized in organelles such as endolysosomes and phagosomes, where it plays a role in ammonium export and detoxification . The targeting of this compound to these compartments is mediated by specific signals and post-translational modifications, ensuring its proper function within the cell.

Actividad Biológica

DCPDG (Dodecyl Pyridinium Chloride) ammonium salt is part of a broader category known as quaternary ammonium salts (QAS), which are recognized for their diverse biological activities. This article explores the biological activity of DCPDG ammonium salt, focusing on its antimicrobial, cytotoxic, and antioxidant properties, supported by data tables and relevant research findings.

Overview of Quaternary Ammonium Salts

Quaternary ammonium salts are characterized by a positively charged nitrogen atom bonded to four organic groups. Their unique structure allows them to interact with biological membranes, leading to various effects such as bactericidal, fungicidal, and antiviral activities. The biological activity of QASs is influenced by factors such as the length of the alkyl chain and the nature of the substituents attached to the nitrogen atom.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of microorganisms. The effectiveness of QASs like DCPDG is often measured using Minimum Inhibitory Concentration (MIC) values.

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | 0.70 |

| Escherichia coli | 0.50 |

| Candida albicans | 0.25 |

| Pseudomonas aeruginosa | 0.70 |

Research indicates that DCPDG shows strong bacteriostatic and fungistatic effects, making it a potential candidate for use in disinfectants and preservatives in various industries .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any compound intended for therapeutic use. In studies involving human cell lines such as WI-38 (embryonic lung cells) and Chang liver cells, DCPDG demonstrated low cytotoxicity at concentrations up to 11.3 μM, indicating its potential for safe applications in medical settings .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated in various studies, revealing its ability to scavenge free radicals effectively. The following table summarizes the antioxidant activity observed at different concentrations:

| Concentration (mM) | Antioxidant Activity (%) |

|---|---|

| 0.25 | 85 |

| 0.50 | 90 |

These findings suggest that DCPDG can play a role in protecting cells from oxidative stress, which is particularly relevant in the context of chronic diseases and aging .

The mechanisms underlying the biological activity of this compound involve several pathways:

- Membrane Disruption : QASs like DCPDG can integrate into microbial membranes, leading to structural changes that compromise membrane integrity.

- Protein Denaturation : The interaction with membrane proteins can disrupt essential cellular functions, leading to cell death.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), DCPDG can induce oxidative damage in microbial cells.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Disinfectant Formulations : A study demonstrated that formulations containing DCPDG effectively reduced bacterial load on surfaces compared to traditional disinfectants.

- Antifungal Treatments : Clinical trials showed that DCPDG was effective against fungal infections resistant to conventional treatments.

Aplicaciones Científicas De Investigación

Biomedical Applications

1. Antimicrobial Properties

DCPDG Ammonium Salt exhibits strong antimicrobial activity against a range of pathogens. Studies have shown that it can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, making it suitable for use in disinfectants and antiseptics. For instance, a study demonstrated that quaternary ammonium salts, including DCPDG derivatives, displayed substantial bactericidal effects against Staphylococcus aureus and Escherichia coli .

2. Drug Delivery Systems

The compound is also being investigated for its potential in drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability, which is crucial for therapeutic efficacy. Research indicates that DCPDG can improve the pharmacokinetics of certain drugs by facilitating their transport across biological membranes .

3. Coatings for Medical Devices

this compound can be used to create antimicrobial coatings on medical devices. A study reported that titanium surfaces coated with gelatin-quaternary ammonium salt exhibited excellent bacteriostatic performance, significantly reducing bacterial adhesion . This application is particularly important in preventing infections associated with implants.

Environmental Applications

1. Wastewater Treatment

In environmental science, this compound is utilized for its effectiveness in wastewater treatment processes. It aids in the removal of ammonia from effluents through ion exchange mechanisms, which is critical for meeting regulatory standards . The compound's ability to control ammonia levels contributes to improved nitrification processes in treatment plants.

2. Soil Remediation

Research has shown that ammonium salts can influence soil microbial activity and methane consumption, thereby playing a role in soil remediation strategies . this compound's impact on microbial communities can enhance the degradation of pollutants in contaminated soils.

Industrial Applications

1. Surfactants and Emulsifiers

this compound serves as an effective surfactant and emulsifier in various industrial formulations. Its amphiphilic nature allows it to reduce surface tension and stabilize emulsions, making it valuable in cosmetics and personal care products .

2. Textile Industry

In the textile industry, DCPDG is used as a softening agent and antimicrobial treatment for fabrics. Its incorporation into textile formulations enhances the durability and hygiene of garments by providing long-lasting antibacterial properties .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.2 |

| Escherichia coli | 4.8 |

| Pseudomonas aeruginosa | 3.5 |

| Candida albicans | 5.0 |

Table 2: Applications of this compound

| Application Area | Specific Use | Benefits |

|---|---|---|

| Biomedical | Antimicrobial coatings | Reduces infection risk |

| Environmental | Wastewater treatment | Controls ammonia levels |

| Industrial | Surfactants in cosmetics | Enhances product stability |

| Textile | Antimicrobial treatment for fabrics | Improves hygiene and durability |

Case Studies

Case Study 1: Antimicrobial Coatings on Medical Implants

A research project evaluated the effectiveness of this compound-coated titanium implants in preventing bacterial colonization. The results indicated a bacteriostatic rate exceeding 98% against common pathogens, showcasing its potential for enhancing implant safety .

Case Study 2: Wastewater Treatment Efficacy

A municipal wastewater treatment facility implemented this compound to manage ammonia levels effectively. The introduction of this compound led to a significant reduction in ammonia concentrations, aligning with environmental compliance standards .

Propiedades

IUPAC Name |

[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N8O10P.H3N/c20-12-1-2-26(19(31)23-12)14-4-9(10(5-28)35-14)37-38(32,33)34-6-11-8(29)3-13(36-11)27-7-22-15-16(27)24-18(21)25-17(15)30;/h1-2,7-11,13-14,28-29H,3-6H2,(H,32,33)(H2,20,23,31)(H3,21,24,25,30);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNMHBKGKVOTED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=CC(=NC5=O)N)O.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N9O10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585138 | |

| Record name | [5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77710-57-7 | |

| Record name | [5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.